
1-(4-Difluoromethoxy-phenyl)-2,2,2-trifluoro-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Difluoromethoxy-phenyl)-2,2,2-trifluoro-ethanone is an organic compound characterized by the presence of difluoromethoxy and trifluoro groups attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(4-Difluoromethoxy-phenyl)-2,2,2-trifluoro-ethanone typically involves the difluoromethylation of phenols. One common method includes the reaction of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate and dry DMF (dimethylformamide) as a solvent. The reaction is carried out under nitrogen atmosphere at 120°C for 2 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(4-Difluoromethoxy-phenyl)-2,2,2-trifluoro-ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, forming thiocarbamates when reacted with nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Addition Reactions: The trifluoro group can undergo addition reactions with various reagents, forming new compounds with altered properties.
Common reagents used in these reactions include sodium 2-chloro-2,2-difluoroacetate, cesium carbonate, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Difluoromethoxy-phenyl)-2,2,2-trifluoro-ethanone has several scientific research applications:
Medicinal Chemistry: It is used in the development of small-molecule inhibitors targeting specific proteins, such as matrix metalloproteinases (MMPs), which play a role in cancer metastasis.
Materials Science: The compound’s unique chemical properties make it suitable for the synthesis of advanced materials with specific functionalities.
Agricultural Chemistry: It is used in the synthesis of novel insecticides and herbicides, contributing to crop protection.
Mécanisme D'action
The mechanism of action of 1-(4-Difluoromethoxy-phenyl)-2,2,2-trifluoro-ethanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it binds to the hemopexin domain of matrix metalloproteinase-9 (MMP-9), inhibiting its activity and preventing cancer cell migration and proliferation . This interaction disrupts the downstream signaling pathways required for tumor growth and metastasis.
Comparaison Avec Des Composés Similaires
1-(4-Difluoromethoxy-phenyl)-2,2,2-trifluoro-ethanone can be compared with other similar compounds, such as:
1-(4-Difluoromethoxy-phenyl)ethanamine: This compound has a similar difluoromethoxy group but differs in its overall structure and applications.
N-[4-(Difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-acetamide: This compound also targets MMP-9 but has a different chemical structure and mechanism of action.
Propriétés
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c10-8(11)16-6-3-1-5(2-4-6)7(15)9(12,13)14/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBYVACIJINGSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
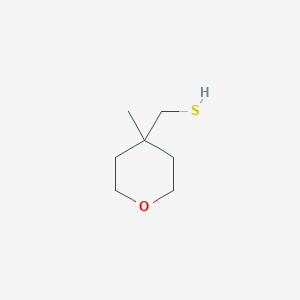
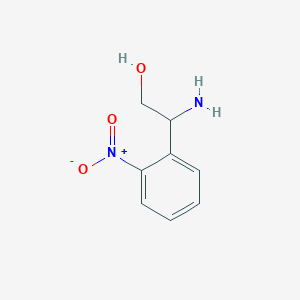
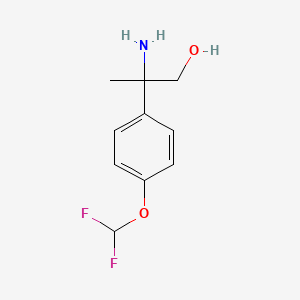
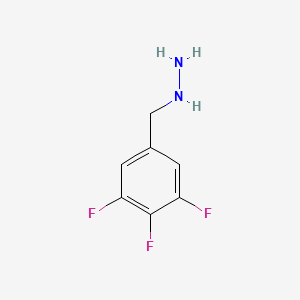
![[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol](/img/structure/B13592539.png)
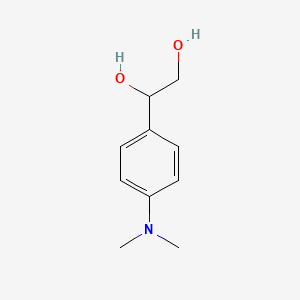
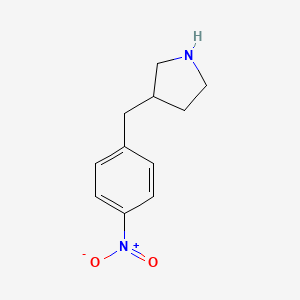

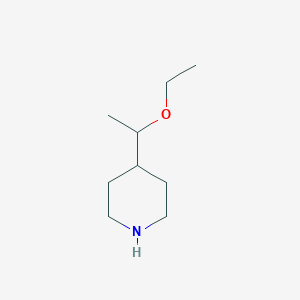
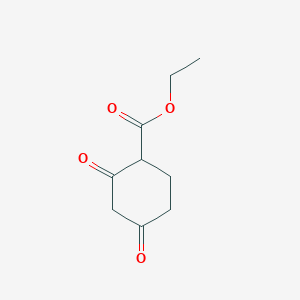


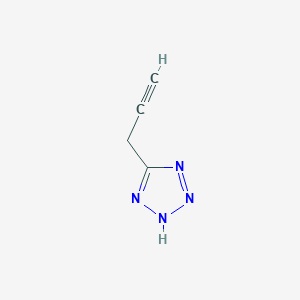
![1-[2-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B13592586.png)
